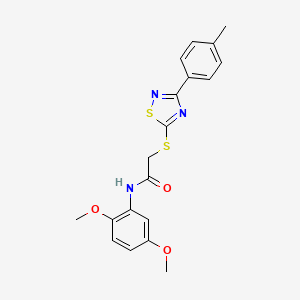

N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic acetamide derivative featuring a 1,2,4-thiadiazole core substituted with a p-tolyl group and a thioether-linked acetamide moiety. The 2,5-dimethoxyphenyl group contributes to its unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-12-4-6-13(7-5-12)18-21-19(27-22-18)26-11-17(23)20-15-10-14(24-2)8-9-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQIHLYDCQWUNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antiapoptotic research. This article aims to provide a comprehensive overview of its biological activity, supported by detailed research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole moiety, which is known for its diverse biological activities. The presence of the 2,5-dimethoxyphenyl group and the p-tolyl substitution enhances its pharmacological properties.

Structural Formula

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance, derivatives similar to this compound have shown significant anti-proliferative effects on various cancer cell lines.

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2g | MCF-7 | 15.7 | CDK9 inhibition |

| 2g | HCT-116 | 12.3 | STAT3 interference |

| 1c | LoVo | 20.5 | Caspase activation |

The compound 2g exhibited potent anti-proliferative effects on MCF-7 cells and HCT-116 colon carcinoma cells by inhibiting CDK9 and interfering with STAT3 transcriptional activity .

Antiapoptotic Properties

In vivo studies have indicated that compounds with thiadiazole structures can act as effective antiapoptotic agents. For instance, a study highlighted the protective effects against renal ischemia/reperfusion injury, where certain derivatives demonstrated significant reductions in tissue damage and apoptosis markers.

Case Study: Renal Ischemia/Reperfusion Injury

A study involving the administration of a thiadiazole derivative showed:

- Reduction in Apoptosis : Marked decrease in caspase-3 activation.

- Histopathological Analysis : Normal renal architecture was observed in treated groups compared to controls.

The compound's mechanism was suggested to involve inhibition of both intrinsic and extrinsic apoptotic pathways .

Mechanistic Studies

Molecular docking studies have provided insights into the binding affinities and interactions of this compound with target proteins associated with cancer progression.

Table 2: Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|

| Caspase-3 | -8.5 | Hydrogen bonds |

| CDK9 | -9.0 | Hydrophobic contacts |

| STAT3 | -7.8 | Ionic interactions |

These findings suggest that the compound may effectively inhibit these targets through multiple interaction types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, structural analogs and related acetamide-thiadiazole derivatives can be analyzed for comparative insights.

Key Structural Analog from : N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide

This compound (CAS 1037-51-0) shares the acetamide and thiadiazole motifs but differs in substituents and ring configuration:

- Core Heterocycle : 1,3,4-thiadiazole vs. 1,2,4-thiadiazole in the target compound.

- Substituents :

- A 5-ethyl group on the thiadiazole ring.

- A sulfonamide-linked phenylacetamide group.

- Molecular Weight : 326.395 g/mol (C₁₂H₁₄N₄O₃S₂) vs. estimated higher molecular weight for the target compound due to the p-tolyl and dimethoxyphenyl groups.

- LogP : 3.09, indicating moderate lipophilicity. The target compound likely exhibits higher LogP due to its methoxy and p-tolyl substituents.

- Polar Surface Area (PSA) : 137.67 Ų, suggesting moderate solubility. The target compound’s PSA may be lower due to fewer polar groups.

General Trends in Acetamide-Thiadiazole Derivatives

- Bioactivity : Compounds with 1,3,4-thiadiazole cores (e.g., the analog in ) are often explored for antimicrobial or anticancer properties due to their ability to inhibit enzymes like carbonic anhydrase . The 1,2,4-thiadiazole variant in the target compound may exhibit distinct binding modes.

- Synthetic Accessibility : The presence of methoxy and thioether groups in the target compound could complicate synthesis compared to simpler sulfonamide-linked analogs.

Data Table: Comparative Analysis of Key Features

| Property | Target Compound | N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide |

|---|---|---|

| Core Structure | 1,2,4-thiadiazole | 1,3,4-thiadiazole |

| Key Substituents | p-Tolyl, 2,5-dimethoxyphenyl, thioether linkage | 5-ethyl, sulfonamide linkage |

| Molecular Weight | ~400–450 g/mol (estimated) | 326.395 g/mol |

| LogP | Likely >3.5 (predicted) | 3.09 |

| Polar Surface Area | Moderate (methoxy groups reduce polarity) | 137.67 Ų |

Q & A

Q. What are the optimal synthetic pathways for N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

The synthesis typically involves multi-step reactions, including thioacetamide bond formation and heterocyclic ring assembly. Key steps include:

- Thiadiazole ring synthesis : Reacting thiosemicarbazide derivatives with carboxylic acids under reflux conditions.

- Thioacetamide linkage : Coupling the thiadiazole intermediate with chloroacetylated aromatic amines in polar aprotic solvents (e.g., DMF) using bases like K₂CO₃ .

- Optimization parameters : Temperature (70–100°C), reaction time (5–7 hours), and molar ratios (1:1.5 for intermediates) are critical for achieving yields >75%. TLC monitoring (hexane:ethyl acetate, 9:1) ensures reaction completion .

| Key Reaction Parameters |

|---|

| Temperature: 70–100°C |

| Solvent: DMF or toluene/water |

| Catalyst: K₂CO₃ or triethylamine |

| Yield optimization: Reflux for 5–7 hours |

Q. How can researchers confirm the structural integrity of this compound?

Analytical techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to verify methoxy, p-tolyl, and thiadiazole proton environments. Aromatic protons typically appear at δ 6.8–7.5 ppm, while thiadiazole protons resonate at δ 8.1–8.3 ppm .

- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical mass (C₂₀H₂₁N₃O₃S₂: ~423.5 g/mol).

- IR spectroscopy : Confirm S–S (500–550 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches .

Q. What preliminary biological screening methods are recommended?

- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi.

- Enzyme inhibition studies : Target acetylcholinesterase or cyclooxygenase-2 (COX-2) due to structural similarity to bioactive thiadiazoles .

- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at concentrations ≤100 µM .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

- Methoxy group positioning : 2,5-Dimethoxy substitution enhances electron-donating effects, improving receptor binding. Compare with 4-methoxy analogs (: lower antimicrobial activity).

- Thiadiazole vs. triazole rings : Thiadiazoles exhibit higher metabolic stability but lower solubility than triazoles. Replace the thiadiazole with a triazole to assess pharmacokinetic trade-offs .

- Substituent effects : p-Tolyl groups increase hydrophobicity, enhancing membrane permeability but reducing aqueous solubility .

| Structure-Activity Trends |

|---|

| 2,5-Dimethoxy: Improved receptor binding |

| p-Tolyl: Enhanced logP (2.8–3.2) |

| Thiadiazole: Higher metabolic stability |

Q. How to resolve contradictions in reported biological data?

Discrepancies in antimicrobial vs. anticancer activity may arise from:

- Assay conditions : Varying pH (e.g., acidic vs. neutral) alters protonation states, affecting target interactions.

- Cellular uptake differences : Cancer cells (e.g., HeLa) overexpress transporters that enhance compound internalization compared to bacterial cells .

- Metabolic stability : Liver microsome assays reveal rapid degradation in some studies, leading to false negatives .

Q. What computational methods support mechanistic studies?

- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 3LN1). The thiadiazole sulfur forms hydrogen bonds with Arg120, while methoxy groups stabilize hydrophobic pockets .

- DFT calculations : B3LYP/6-31G* models predict HOMO-LUMO gaps (~4.2 eV), indicating redox stability. MESP maps highlight nucleophilic regions (thiadiazole S atoms) for electrophilic attack .

- MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å suggests robust target engagement .

Q. How to design stability studies under physiological conditions?

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC; >90% stability at pH 7.4 suggests suitability for oral delivery .

- Thermal stability : DSC/TGA analysis shows decomposition >200°C, indicating solid-state stability .

- Light sensitivity : UV-vis spectroscopy (λmax ~270 nm) tracks photodegradation; store in amber vials if ΔAbs >10% under UV light .

Methodological Guidelines

- Synthetic reproducibility : Always pre-dry solvents (DMF over MgSO₄) and use fresh NaN₃ to avoid side reactions .

- Data validation : Cross-verify NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .

- Bioactivity confirmation : Repeat assays with positive controls (e.g., ciprofloxacin for antimicrobial tests) and report IC₅₀/EC₅₀ values with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.